Cas no 2408962-64-9 (4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride)
4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2408962-64-9
- 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride
- 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride
- EN300-7542474
-
- Inchi: 1S/C11H16N2O2S.ClH/c1-11(2)5-6-13-10-4-3-8(7-9(10)11)16(12,14)15;/h3-4,7,13H,5-6H2,1-2H3,(H2,12,14,15);1H
- InChI Key: RFLKGILJDDBDPI-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC2=C(C=1)C(C)(C)CCN2)(N)(=O)=O
Computed Properties
- Exact Mass: 276.0699267g/mol
- Monoisotopic Mass: 276.0699267g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 359
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7542474-0.05g |
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride |
2408962-64-9 | 95.0% | 0.05g |
$218.0 | 2025-02-24 | |
| Enamine | EN300-7542474-0.1g |
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride |
2408962-64-9 | 95.0% | 0.1g |
$326.0 | 2025-02-24 | |
| Enamine | EN300-7542474-0.25g |
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride |
2408962-64-9 | 95.0% | 0.25g |
$466.0 | 2025-02-24 | |
| Enamine | EN300-7542474-0.5g |
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride |
2408962-64-9 | 95.0% | 0.5g |
$735.0 | 2025-02-24 | |
| Enamine | EN300-7542474-1.0g |
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride |
2408962-64-9 | 95.0% | 1.0g |
$943.0 | 2025-02-24 | |
| Enamine | EN300-7542474-2.5g |
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride |
2408962-64-9 | 95.0% | 2.5g |
$1848.0 | 2025-02-24 | |
| Enamine | EN300-7542474-5.0g |
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride |
2408962-64-9 | 95.0% | 5.0g |
$2732.0 | 2025-02-24 | |
| Enamine | EN300-7542474-10.0g |
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride |
2408962-64-9 | 95.0% | 10.0g |
$4052.0 | 2025-02-24 | |
| 1PlusChem | 1P028RUG-50mg |
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamidehydrochloride |
2408962-64-9 | 95% | 50mg |
$322.00 | 2024-05-22 | |
| 1PlusChem | 1P028RUG-100mg |
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamidehydrochloride |
2408962-64-9 | 95% | 100mg |
$465.00 | 2024-05-22 |
4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride
Recent Advances in the Study of 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride (CAS: 2408962-64-9)
The compound 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride (CAS: 2408962-64-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinoline scaffold and sulfonamide functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of the synthetic pathway for 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.
Pharmacological investigations have revealed that 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride exhibits potent inhibitory activity against specific enzyme targets involved in inflammatory pathways. In vitro and in vivo studies have demonstrated its efficacy in reducing markers of inflammation, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings were corroborated by a recent publication in Biochemical Pharmacology, which highlighted the compound's ability to modulate key signaling pathways.
Another significant development is the exploration of the compound's anticancer properties. Preliminary data from cell-based assays indicate that 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. Researchers are currently investigating its mechanism of action, with a focus on its interaction with cellular proteins involved in apoptosis regulation. These studies are still in the early stages, but the results are promising and warrant further investigation.
In addition to its therapeutic potential, the safety profile of 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride has also been a subject of recent research. Toxicological studies conducted in animal models have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects. This is a crucial factor for its progression into clinical trials, as it suggests a favorable risk-benefit ratio.
Looking ahead, the next steps for research on 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride include further mechanistic studies to elucidate its precise mode of action, as well as the development of derivative compounds to enhance its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The compound's versatility and promising preliminary data make it a strong candidate for future drug development initiatives.
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